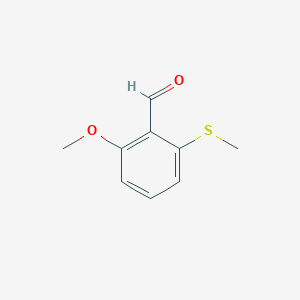

2-Methoxy-6-(methylsulfanyl)benzaldehyde

Description

2-Methoxy-6-(methylsulfanyl)benzaldehyde (CAS: 67853-41-2) is a substituted benzaldehyde derivative with the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol . The compound features a methoxy group (-OCH₃) at the 2-position and a methylsulfanyl (-SCH₃) group at the 6-position of the benzaldehyde ring. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and coordination complexes. The methylsulfanyl group is moderately electron-donating due to sulfur’s lone pairs, while the methoxy group contributes to resonance stabilization of the aromatic ring.

Properties

IUPAC Name |

2-methoxy-6-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUBUEBAGODKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methylsulfanyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with a suitable aromatic compound, such as 2-methoxybenzaldehyde.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzaldehyde with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is typically heated to reflux to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

Oxidation: 2-Methoxy-6-(methylsulfanyl)benzoic acid.

Reduction: 2-Methoxy-6-(methylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-methoxy-6-(methylsulfanyl)benzaldehyde may exhibit significant anticancer activities. For instance, derivatives of benzaldehyde have been investigated for their ability to inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selective action is crucial for developing effective cancer therapies with fewer side effects.

Biological Activity

The presence of the methoxy and methylsulfanyl groups in this compound enhances its reactivity and potential interactions with biological targets. These functional groups may facilitate enzyme inhibition or modulation of receptor activity, making this compound a candidate for further pharmacological exploration.

Case Study: Synthesis and Testing

In a recent synthesis study, this compound was created through a nucleophilic substitution reaction involving 2-methoxybenzaldehyde and methylthiol. The synthesized compound was then tested for its cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .

Synthetic Chemistry Applications

Versatile Building Block

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the creation of more complex molecules. This property is particularly valuable in the pharmaceutical industry, where novel compounds are constantly being sought for drug development.

Comparison with Related Compounds

The reactivity of this compound can be compared with other structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Methoxybenzaldehyde | Lacks the methylsulfanyl group; less reactive |

| 4-Methylsulfanylbanzaldehyde | Lacks the methoxy group; different solubility |

| 3-Methoxy-4-(methylsulfanyl)benzaldehyde | Different substitution pattern; distinct reactivity |

This table illustrates how the unique combination of functional groups in this compound enhances its chemical properties compared to its analogs .

Fragrance Applications

Fragrance Ingredient

The compound is also recognized for its application in the fragrance industry. Its pleasant aromatic profile makes it suitable for use in perfumes, household products, and cosmetics. The ability to blend well with other fragrance components allows it to enhance overall scent profiles.

Entrapment Techniques

In fragrance applications, this compound can be incorporated using various entrapment techniques such as microencapsulation or chemical bonding to substrates that release the fragrance upon external stimuli (e.g., heat or light). This method not only prolongs the scent's longevity but also provides controlled release mechanisms .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methoxy-6-(methylsulfanyl)benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

2-Methoxy-6-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzaldehyde (21b)

- Structure : Replaces the methylsulfanyl group with a boronate ester (-B(O₂C₂(CH₃)₄)) at position 6.

- Key Data :

- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in palladium-catalyzed arylations (e.g., with bromolactams at 100°C under N₂) .

- Contrast : Unlike the methylsulfanyl group, the boronate ester is bulkier and electron-deficient, making 21b more suitable for transition-metal-catalyzed bond formations.

2-Methoxy-6-(trifluoromethoxy)benzaldehyde

- Structure : Substitutes methylsulfanyl with a trifluoromethoxy (-OCF₃) group.

- Key Data :

- Reactivity : The -OCF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) compared to the electron-donating -SCH₃ group in the main compound.

- Applications : Useful in synthesizing fluorinated pharmaceuticals or agrochemicals.

2-Hydroxy-3-methoxybenzaldehyde

- Structure : Features a hydroxyl (-OH) at position 2 and methoxy at position 3.

- Key Data :

- Reactivity: The phenolic -OH increases acidity (pKa ~10) and enables hydrogen bonding, making it a precursor for Schiff bases (e.g., with 2-aminothiazole to form coordination complexes) .

- Contrast : The absence of sulfur limits metal-coordination versatility compared to the methylsulfanyl group.

2-Methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridine-3-carbaldehyde

- Structure : Pyridine ring replaces benzene, with a bulky aryloxy substituent at position 6.

- Key Data : Synthesized via procedures adapted from BMS patents .

- Reactivity : The pyridine ring’s electron-withdrawing nature increases aldehyde electrophilicity. Steric hindrance from the aryloxy group may slow nucleophilic attacks compared to the smaller -SCH₃ group.

- Applications : Used in kinase inhibitor synthesis (e.g., BMS compounds).

Biological Activity

2-Methoxy-6-(methylsulfanyl)benzaldehyde (CAS No. 67853-41-2) is an organic compound characterized by its methoxy and methylsulfanyl substituents on a benzaldehyde core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme modulation, antimicrobial properties, and anticancer effects. This article explores the biological activity of this compound, supported by various studies and data.

- Molecular Formula : C9H10O2S

- Molecular Weight : 182.24 g/mol

- Structure : The presence of both methoxy (-OCH3) and methylsulfanyl (-SCH3) groups enhances its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Enzyme Modulation

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. The methoxy and methylsulfanyl groups are believed to influence the compound's binding affinity to these enzymes, which could lead to alterations in metabolic pathways.

2. Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been reported to inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 25 μM . This suggests its potential as a lead compound for developing new antimicrobial agents.

3. Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- A study demonstrated that it induces apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with IC50 values ranging from 5 to 10 μM .

- It was found to affect cell cycle progression by arresting cells in the S phase and downregulating anti-apoptotic proteins such as BCL-XL, indicating a mechanism that promotes cancer cell death.

Table 1: Summary of Biological Activities

The mechanism of action for this compound is multifaceted:

- The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, which may influence its biological effects.

- The unique combination of methoxy and methylsulfanyl groups enhances its reactivity towards biological macromolecules, suggesting a potential for selective targeting in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Methoxybenzaldehyde | Lacks methylsulfanyl group; less reactive | Limited biological activity |

| 2-Methylsulfanylbenzaldehyde | Lacks methoxy group; affects solubility | Moderate biological activity |

| 3-Methoxy-4-(methylsulfanyl)benzaldehyde | Different substitution pattern; varied properties | Varies based on structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.